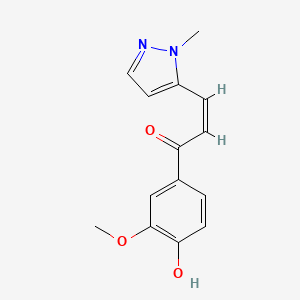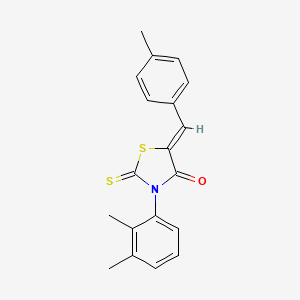
1-(4-hydroxy-3-methoxyphenyl)-3-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one
Descripción general
Descripción
1-(4-hydroxy-3-methoxyphenyl)-3-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one, also known as curcumin, is a natural phenolic compound found in the rhizome of the turmeric plant. It has been used for centuries in traditional medicine for its anti-inflammatory and antioxidant properties. Curcumin has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes.
Mecanismo De Acción
Curcumin exerts its effects through various mechanisms of action. It has been found to modulate various signaling pathways involved in inflammation, cell proliferation, and apoptosis. Curcumin has been shown to inhibit the activity of various enzymes and transcription factors involved in inflammation, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). It has also been found to induce apoptosis in cancer cells by activating various signaling pathways and inhibiting anti-apoptotic proteins.
Biochemical and Physiological Effects:
Curcumin has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in the development of various diseases. Curcumin has also been found to regulate glucose metabolism and improve insulin sensitivity, which is beneficial in the management of diabetes. It has been shown to improve cognitive function and memory in Alzheimer's disease patients. Curcumin has also been found to have anti-aging effects by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Curcumin has several advantages for lab experiments. It is readily available and easy to synthesize. It is also relatively inexpensive compared to other compounds used in research. Curcumin has been extensively studied, and its effects have been well documented. However, there are also some limitations to using 1-(4-hydroxy-3-methoxyphenyl)-3-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one in lab experiments. It has poor solubility in water, which can make it difficult to administer in certain experiments. Curcumin is also relatively unstable and can degrade over time, which can affect its potency.
Direcciones Futuras
There are several future directions for research on 1-(4-hydroxy-3-methoxyphenyl)-3-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one. One area of research is the development of 1-(4-hydroxy-3-methoxyphenyl)-3-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one analogs that have improved solubility and stability. Another area of research is the investigation of the potential use of 1-(4-hydroxy-3-methoxyphenyl)-3-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one in combination with other compounds for the treatment of various diseases. There is also a need for further research on the mechanisms of action of 1-(4-hydroxy-3-methoxyphenyl)-3-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one and its effects on various signaling pathways. Additionally, more clinical trials are needed to determine the safety and efficacy of 1-(4-hydroxy-3-methoxyphenyl)-3-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one in humans.
Aplicaciones Científicas De Investigación
Curcumin has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory, antioxidant, anti-cancer, anti-diabetic, and neuroprotective properties. Curcumin has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. It has also been found to reduce inflammation and oxidative stress, which are implicated in the development of various diseases.
Propiedades
IUPAC Name |
(Z)-1-(4-hydroxy-3-methoxyphenyl)-3-(2-methylpyrazol-3-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-16-11(7-8-15-16)4-6-12(17)10-3-5-13(18)14(9-10)19-2/h3-9,18H,1-2H3/b6-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUMWUQXXGGPJZ-XQRVVYSFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C=CC(=O)C2=CC(=C(C=C2)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)/C=C\C(=O)C2=CC(=C(C=C2)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-1-(4-hydroxy-3-methoxyphenyl)-3-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-({1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4737742.png)
![7-[(2-ethylbutanoyl)amino]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B4737750.png)

![N-(4-bromophenyl)-2-{[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4737763.png)

![3-[(5-chloro-2-methoxyphenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4737782.png)
![4-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4737784.png)
![6-(4-benzyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4737785.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2,4-dihydroxybenzohydrazide](/img/structure/B4737798.png)
![2-[5-[(2,6-dichlorobenzyl)thio]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4737804.png)
![4-methyl-1-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}-1H-pyrazole](/img/structure/B4737810.png)
![2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4737824.png)
![4-butoxy-3,5-dichloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B4737827.png)
![ethyl 2-({[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4737832.png)